2-Chloropyridine

Reaction Kinetics Quaternization Nucleophilic Substitution

2-Chloropyridine is an aryl chloride with the formula C₅H₄ClN and a molecular weight of 113.54 g/mol. It is one of three monochloropyridine isomers, distinguished by chlorine substitution at the 2-position (ortho) on the pyridine ring.

Molecular Formula C5H4ClN
Molecular Weight 113.54 g/mol
CAS No. 68412-40-8
Cat. No. B7768013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloropyridine
CAS68412-40-8
Molecular FormulaC5H4ClN
Molecular Weight113.54 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)Cl
InChIInChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H
InChIKeyOKDGRDCXVWSXDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 2.00X10+4 mg/L t 25 °C
Slightly soluble in water
Soluble in alcohol, ethe

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloropyridine (CAS 109-09-1) Product Overview and Industrial Context


2-Chloropyridine is an aryl chloride with the formula C₅H₄ClN and a molecular weight of 113.54 g/mol [1]. It is one of three monochloropyridine isomers, distinguished by chlorine substitution at the 2-position (ortho) on the pyridine ring. This structural placement confers distinct chemical and physical properties that differentiate it from its 3- and 4-substituted analogs . As a colorless to light yellow liquid with a boiling point of 166-170°C and density of 1.2 g/mL, it serves as a critical synthetic intermediate in the production of fungicides, insecticides, antihistamines, and antiarrhythmics [2]. The global market demand is driven by its versatility in nucleophilic aromatic substitution and cross-coupling reactions, making it a cornerstone building block in both agrochemical and pharmaceutical supply chains [3].

Why 2-Chloropyridine Cannot Be Substituted by 3- or 4-Chloropyridine in Production


While all three chloropyridine isomers share the same molecular formula (C₅H₄ClN), their substitution patterns result in profoundly different physicochemical and reactivity profiles that render them non-interchangeable in synthetic and industrial contexts . 2-Chloropyridine exhibits unique characteristics in terms of nucleophilic substitution kinetics, basicity (pKa), boiling point, and water solubility when compared to its 3- and 4-isomers [1]. Attempting to replace 2-chloropyridine with 3-chloropyridine or 4-chloropyridine in a validated synthetic route would lead to different reaction rates, altered regioselectivity, and potentially different product profiles, which can compromise yield, purity, and ultimately the efficacy of the final active pharmaceutical ingredient (API) or agrochemical [2]. The quantitative evidence below establishes the precise, verifiable differences that justify specific procurement of the 2-isomer for target applications.

2-Chloropyridine Quantitative Differentiation Guide


Nucleophilic Quaternization Rate: 2-Chloropyridine vs. 3- and 4-Isomers with Methyl Iodide

2-Chloropyridine exhibits the lowest rate constant (k₂₅) for quaternization with methyl iodide in nitrobenzene compared to its 3- and 4-substituted isomers, providing a measure of its distinct electronic environment and steric profile [1]. The rate constant for 2-chloropyridine is 0.204 × 10⁻⁵ L·mol⁻¹·s⁻¹, which is 14.7 times slower than 3-chloropyridine and 35.8 times slower than 4-chloropyridine [2]. This lower intrinsic reactivity towards quaternization is a critical parameter for reaction design where selective mono-alkylation is desired without forming quaternary salts as unwanted byproducts.

Reaction Kinetics Quaternization Nucleophilic Substitution

Basicity (pKa) as a Determinant of Reactivity and Purification Strategy: 2-Chloropyridine vs. Pyridine

The basicity of 2-chloropyridine is significantly lower than that of unsubstituted pyridine, with a measured pKa of 0.49 compared to pyridine's pKa of 5.23 . This 4.74 pKa unit difference (approximately five orders of magnitude in basicity) is a direct consequence of the electron-withdrawing inductive effect and the ortho-positioning of the chlorine atom [1]. This stark difference in basicity is not just a physical property but a cornerstone of industrial purification. A patented method for separating 2-chloropyridine from pyridine in reaction mixtures exploits this difference by adding a mineral acid to selectively protonate and retain the more basic pyridine, allowing high-purity 2-chloropyridine to be isolated via steam distillation [2].

Acid-Base Chemistry pKa Purification

Physical Property Comparison: Boiling Point and Density of 2-, 3-, and 4-Chloropyridine

The boiling point and density of 2-chloropyridine are markedly different from those of its regioisomers, which has direct implications for reaction solvent selection, work-up procedures, and especially for separations by distillation . 2-Chloropyridine has a boiling point of 166-170°C and a density of 1.209 g/mL at 20°C . In contrast, 3-chloropyridine boils at a significantly lower temperature of 147-150°C with a density of ~1.194 g/mL, and 4-chloropyridine boils at ~147°C with a density of ~1.200 g/mL . The 19-23°C higher boiling point of the 2-isomer is a key differentiator for quality control (e.g., confirming isomer identity by boiling range) and for designing efficient distillation-based purifications, as it provides a larger separation window from these common impurities [1].

Physical Properties Boiling Point Density

Water Solubility as a Process Parameter: 2-Chloropyridine vs. Isomer Class

The water solubility of 2-chloropyridine is measured at 27 g/L (20°C) . While precise comparative data for all isomers under identical conditions is sparse, 3-chloropyridine is reported to be 'soluble in water' [1]. For 2-chloropyridine, this moderate but defined solubility of 27 g/L (approximately 2.7% w/v) is a quantifiable benchmark for process development. This property directly dictates the efficiency of liquid-liquid extractions, a common work-up procedure [2]. Its solubility profile allows for effective partitioning into organic solvents, which is essential for product isolation and purification in aqueous reaction mixtures, thereby influencing overall yield and purity in multi-step syntheses .

Solubility Process Chemistry Extraction

Strategic Applications of 2-Chloropyridine in Pharmaceutical and Agrochemical Development


Synthesis of Agrochemicals (Fungicides and Insecticides) via Controlled Nucleophilic Substitution

The comparatively slower quaternization rate of 2-chloropyridine relative to its 3- and 4-isomers (0.204 × 10⁻⁵ L·mol⁻¹·s⁻¹ for 2- vs. 7.3 × 10⁻⁵ L·mol⁻¹·s⁻¹ for 4-) allows for more controlled nucleophilic aromatic substitution (SNAr) reactions [1]. This is advantageous in the synthesis of pyridine-based fungicides and insecticides, where selective replacement of the 2-chloro group with amine or alkoxide nucleophiles is required without competing quaternization . The industrial relevance is underscored by patents describing its use as an intermediate for agrochemicals, with its unique reactivity profile enabling higher yields and selectivity in the construction of complex active ingredients .

Development of Antihistamines and Antiarrhythmics

2-Chloropyridine is a key intermediate in the synthesis of certain antihistamines and antiarrhythmics [1]. Its specific electronic properties, as evidenced by its pKa of 0.49, influence the subsequent coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) used to build the final drug scaffold . The precise position of the chlorine atom on the pyridine ring is critical for the desired biological activity of the target molecule, making the 2-isomer an irreplaceable starting material for these specific drug classes .

Purification of 2-Chloropyridine from Pyridine-Containing Reaction Mixtures

The large difference in basicity between 2-chloropyridine (pKa 0.49) and pyridine (pKa 5.23) is the foundation of an industrial purification method [1]. In this process, an acid is added to a mixture of 2-chloropyridine and pyridine to selectively protonate the more basic pyridine. The neutral 2-chloropyridine can then be efficiently isolated by steam distillation . This patented method highlights how a fundamental physicochemical difference translates directly into a cost-effective, scalable, and safe industrial process for producing high-purity 2-chloropyridine, a critical quality attribute for pharmaceutical and agrochemical applications .

Use as a Versatile Building Block in Multi-Step Synthesis

The unique combination of physical properties—a boiling point of 166-170°C, density of 1.209 g/mL, and water solubility of 27 g/L—makes 2-chloropyridine a practical and versatile building block in multi-step organic synthesis [1]. Its moderate water solubility allows for aqueous work-ups and extractions, while its boiling point and density facilitate purification via distillation and handling in large-scale manufacturing . These properties, coupled with its well-defined reactivity as an electrophile, make it a preferred intermediate for constructing complex pyridine-containing molecules in both academic and industrial settings .

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